Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis analysis of “Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3 .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 241.29 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed efficient synthetic routes to bifunctional tert-butyl derivatives, which are useful for selective derivatization, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and its molecular structure analysis has contributed to the understanding of its potential application in developing biologically active compounds (Moriguchi et al., 2014).
Conformational Analysis and Peptidomimetics
Spirolactams, including derivatives of tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds have been explored as constrained surrogates for dipeptides, demonstrating their utility in peptide synthesis and providing insights into their conformational behavior (Fernandez et al., 2002).
Innovative Scaffolds for Drug Discovery
The creation of innovative scaffolds, such as 6-azaspiro[4.3]alkanes from four-membered-ring ketones including derivatives of this compound, highlights the compound's versatility in drug discovery. These scaffolds have been synthesized to provide new tools for structure-activity studies in peptide-based drug development, showcasing the compound's role in creating rigid dipeptide mimetics (Chalyk et al., 2017).
Protective Group Chemistry
The application in protective group chemistry, particularly the introduction of Boc-protected amines through mild and efficient processes, also demonstrates the compound's utility. The versatility of tert-butyl derivatives in facilitating the synthesis of N-Boc-amino acids and esters highlights its importance in the preparation of protected amino acids for further chemical synthesis (Lebel & Leogane, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTCUICGULZWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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